6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzothiazole ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the chloro and pyrazole substituents. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: Introduction of the chloro group at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Pyrazole Substitution: The pyrazole moiety can be introduced via nucleophilic substitution reactions, often using pyrazole derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and pyrazole sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for 6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile: Shares the pyrazole and chloro substituents but differs in the core structure.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar in having a chloro and pyrazole moiety but with a different core and additional functional groups.
Uniqueness
6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine is unique due to its specific combination of functional groups and the spatial arrangement of these groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-9-6-12(16)8-13-14(9)18-15(21-13)17-4-5-20-11(3)7-10(2)19-20/h6-8H,4-5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSGZCVEQUWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NCCN3C(=CC(=N3)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.